molecular formula C36H63N11O8 B013249 2-furoyl-LIGRLO-amide

2-furoyl-LIGRLO-amide

Cat. No.: B013249
M. Wt: 778.0 g/mol
InChI Key: OSKIRYSKGDEIOG-WTWMNNMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective PAR2 receptor agonist (EC50 = 340 nM). Induces arterial contraction. Facilitates capsaicin evoked nociception. Around 100 times more potent than SLIGR-NH2.
Isoprenoid compounds are a diverse group of natural products which are essential components in all cells. Isoprenoids are biosynthesized from the simple precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Eukaryotes, fungi, and some gram-positive bacteria produce IPP through the mevalonate (MVA) pathway whereas gram-negative and some gram-positive bacteria utilize the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. 1-Deoxy-D-xylulose 5-phosphate (DXP) is an intermediate in the non-mevalonate pathway and is formed from pyruvate and glyceraldehyde 3-phosphate by DXP synthase. It is converted to MEP by MEP Synthase (DXP reductoisomerase).
Potent and selective PAR2 receptor agonist (pD2 = 7.0). Causes a dose-dependent relaxation of murine femoral arteries.

Biochemical Analysis

Biochemical Properties

2-Furoyl-LIGRLO-amide plays a significant role in biochemical reactions, particularly those involving the proteinase-activated receptor 2 (PAR2) . It interacts with PAR2, a G-protein-coupled receptor, leading to an increase in intracellular calcium in cultured human and rat PAR2-expressing cells . The nature of these interactions is primarily agonistic, with this compound being more potent than other known PAR2 agonists .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by increasing intracellular calcium, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause a dose-dependent relaxation of murine femoral arteries .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the proteinase-activated receptor 2 (PAR2) . This binding leads to the activation of PAR2, which in turn triggers a cascade of intracellular events, including an increase in intracellular calcium . This can lead to changes in gene expression and influence various cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been shown to cause fewer scratches in response to this compound but not to histamine in Trpv3-/- mice . It significantly decreases the number of scratches in wild-type mice .

Transport and Distribution

Given its role as a PAR2 agonist, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

Given its role as a PAR2 agonist, it is likely that it is localized to the cell membrane where PAR2 is typically found .

Properties

IUPAC Name

N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKIRYSKGDEIOG-WTWMNNMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-furoyl-LIGRLO-amide
Reactant of Route 2
2-furoyl-LIGRLO-amide
Reactant of Route 3
2-furoyl-LIGRLO-amide
Reactant of Route 4
2-furoyl-LIGRLO-amide
Reactant of Route 5
Reactant of Route 5
2-furoyl-LIGRLO-amide
Reactant of Route 6
2-furoyl-LIGRLO-amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.